molecular formula C9H11BrClNO B13252103 2-{[(3-Bromo-4-chlorophenyl)methyl]amino}ethan-1-ol

2-{[(3-Bromo-4-chlorophenyl)methyl]amino}ethan-1-ol

Cat. No.: B13252103
M. Wt: 264.54 g/mol
InChI Key: HRKVITIWXFQFGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(3-Bromo-4-chlorophenyl)methyl]amino}ethan-1-ol is an organic compound with the molecular formula C9H11BrClNO and a molecular weight of 264.55 g/mol . This benzylaminoethanol derivative features both bromo and chloro substituents on its aromatic ring, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The compound is identified by CAS Number 1512573-15-7 . Its structure, characterized by an ethanolamine group linked to a disubstituted phenyl ring, suggests potential as a building block for the development of pharmacologically active molecules. Researchers utilize such halogenated scaffolds in structure-activity relationship (SAR) studies and in the synthesis of complex molecules for screening purposes . The presence of halogen atoms and a nitrogen heteroatom provides multiple vectors for further chemical modification, enabling its use in cross-coupling reactions, nucleophilic substitutions, and the preparation of compound libraries for drug discovery . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption.

Properties

Molecular Formula

C9H11BrClNO

Molecular Weight

264.54 g/mol

IUPAC Name

2-[(3-bromo-4-chlorophenyl)methylamino]ethanol

InChI

InChI=1S/C9H11BrClNO/c10-8-5-7(1-2-9(8)11)6-12-3-4-13/h1-2,5,12-13H,3-4,6H2

InChI Key

HRKVITIWXFQFGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNCCO)Br)Cl

Origin of Product

United States

Preparation Methods

Step 1: Halogenation of the Phenyl Ring

The starting point involves halogenating a phenyl precursor to introduce bromine and chlorine atoms at specific positions on the aromatic ring. Typically, 3-bromo-4-chlorobenzene derivatives are prepared via electrophilic aromatic substitution, using brominating and chlorinating agents under controlled conditions to ensure regioselectivity.

  • Reagents: Bromine (Br₂), Chlorine (Cl₂), Lewis acids like FeBr₃ or FeCl₃
  • Conditions: Reflux in an inert solvent such as dichloromethane or acetic acid, with temperature control to prevent over-halogenation

Step 2: Formation of Benzyl Chloride

The halogenated phenyl compound is then converted into its benzyl chloride derivative via benzylic halogenation :

Ar-CH₃ + SOCl₂ → Ar-CH₂Cl + SO₂
  • Reagents: Thionyl chloride (SOCl₂)
  • Conditions: Reflux with catalytic DMF (dimethylformamide) as a promoter, under inert atmosphere

This benzyl chloride serves as a key electrophile for subsequent nucleophilic substitution.

Nucleophilic Substitution with Ethanolamine

Step 3: Amination Reaction

The benzyl chloride reacts with ethanolamine (2-aminoethanol) to form the target compound via nucleophilic substitution:

Ar-CH₂Cl + H₂N-CH₂-CH₂OH → Ar-CH₂-NH-CH₂-CH₂OH + HCl
  • Reagents: Ethanolamine, base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)
  • Conditions: Reflux in a polar aprotic solvent like acetonitrile or ethanol, with careful control of temperature to prevent side reactions

The base scavenges the generated HCl, driving the reaction to completion.

Step 4: Purification

The crude product is purified via recrystallization or chromatography, often employing solvents such as ethanol or ethyl acetate, to isolate 2-{[(3-bromo-4-chlorophenyl)methyl]amino}ethan-1-ol with high purity.

Alternative Route: Reductive Amination

An alternative approach involves reductive amination of the aldehyde derivative:

  • Preparation of aldehyde: Oxidation of the corresponding alcohol or direct synthesis from halogenated benzyl compounds.
  • Reaction: Condensation of the aldehyde with methylamine, followed by reduction using sodium cyanoborohydride (NaBH₃CN) or similar reducing agents to afford the amino alcohol.

This method allows for more control over stereochemistry and functional group compatibility.

Industrial-Scale Synthesis Considerations

In larger-scale manufacturing, the process is optimized by:

  • Using continuous flow reactors for halogenation to improve regioselectivity.
  • Employing solvent recycling and purification via crystallization to enhance yield.
  • Incorporating in-line monitoring (e.g., IR, NMR) to ensure reaction completeness and purity.

Reaction Conditions and Optimization

Reaction Step Reagents Solvent Temperature Remarks
Halogenation Br₂, Cl₂, FeBr₃/FeCl₃ Dichloromethane / Acetic acid Reflux Regioselectivity critical
Benzyl chloride formation SOCl₂ Inert solvent Reflux Excess SOCl₂ ensures complete conversion
Amination Ethanolamine, K₂CO₃ Acetonitrile / Ethanol Reflux Controlled addition to prevent side reactions
Purification Recrystallization Ethanol / Ethyl acetate Room temperature Ensures high purity

Summary of Key Literature Findings

Source Preparation Method Notable Conditions Remarks
EvitaChem (2025) Nucleophilic substitution of benzyl chloride with ethanolamine Reflux, base catalysis Industrial relevance
VulcanChem (2024) Reaction of halogenated phenyl intermediates with amines Reflux, purification via chromatography Emphasizes reaction optimization
Recent Organic Synthesis Literature Multi-step halogenation, aminomethylation Controlled regioselectivity, purification Focus on yield and purity

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Bromo-4-chlorophenyl)methyl]amino}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromo or chloro substituents.

    Substitution: The bromo and chloro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used to replace the bromo or chloro groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups such as azides or thiols.

Scientific Research Applications

2-{[(3-Bromo-4-chlorophenyl)methyl]amino}ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used to study the effects of halogenated phenyl compounds on biological systems.

    Medicine: It may serve as a precursor for the development of pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(3-Bromo-4-chlorophenyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets. The bromo and chloro substituents on the phenyl ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The aminoethanol moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Key Properties :

  • Hazard Profile : Classified under warning (GHS), it poses risks of acute toxicity (H302: harmful if swallowed), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

Comparison with Structurally Similar Compounds

2-{[(4-Bromothiophen-2-yl)methyl]amino}ethan-1-ol Hydrochloride

Structure: Replaces the benzene ring with a 4-bromothiophene group. Formula: C₇H₁₁BrClNOS | Mol. Wt.: ~272.42 g/mol (calculated) .

Key Differences :

  • Lipophilicity : The thiophene ring may enhance lipophilicity, affecting membrane permeability.
  • Solubility : The hydrochloride salt form (common to both compounds) suggests comparable aqueous solubility, but steric differences could modulate pharmacokinetics.

2-(3-Bromo-4-chlorophenyl)-2-hydroxyacetic Acid

Structure: Substitutes the aminoethanol chain with a hydroxyacetic acid group. Formula: Not fully specified ( lists C₈H₅BrClO₃ as a related compound) .

Key Differences :

  • Functional Groups: The carboxylic acid group in the hydroxyacetic acid derivative increases acidity (pKa ~2-3) compared to the aminoethanol’s primary amine (pKa ~9-10), influencing ionization state at physiological pH.
  • Bioactivity: The aminoethanol moiety in the target compound could act as a hydrogen bond donor, while the hydroxyacetic acid’s carboxylate may engage in ionic interactions, leading to divergent target affinities.

(E)-2-(1-Bromo-1H-indol-3-yl)-1-(4-chlorophenyl)-2-(phenylimino)ethan-1-one (3g)

Structure : Features an indole core and a ketone-imine group.
Formula : C₂₂H₁₄BrClN₂O | Mol. Wt. : 437.35 g/mol .

Key Differences :

  • Size and Pharmacokinetics : The larger molecular weight (~437 g/mol vs. 250 g/mol) may reduce bioavailability due to poorer absorption or increased metabolic clearance.

Hydrochloride Salt vs. Free Base

  • Solubility : The hydrochloride salt form (e.g., A843939) improves aqueous solubility compared to the free base, critical for in vitro assays or formulation .
  • Stability : Salts often exhibit enhanced crystallinity and shelf-life, though counterion choice (e.g., Cl⁻ vs. others) can influence hygroscopicity .

Biological Activity

2-{[(3-Bromo-4-chlorophenyl)methyl]amino}ethan-1-ol, also known as (2R)-2-(3-bromo-4-chlorophenyl)-2-(methylamino)ethan-1-ol, is a compound with notable potential in medicinal chemistry due to its unique structural characteristics. The presence of halogen substituents (bromine and chlorine) on the phenyl ring, along with a methylamino group, enhances its biological activity and reactivity. This article explores the compound's synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The halogenation of phenolic compounds followed by amination and subsequent functionalization is common in its preparation. This compound serves as an intermediate in the synthesis of various pharmaceutical agents, highlighting its importance in drug development.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the halogen atoms may facilitate halogen bonding, enhancing binding affinity to target proteins. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown selective activity against Chlamydia species and varying effects on Gram-positive and Gram-negative bacteria.

CompoundTarget PathogenActivity Level
This compoundChlamydia trachomatisModerate
Analog AStaphylococcus aureusHigh
Analog BEscherichia coliLow

These findings suggest that the compound could be a lead candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound against various cancer cell lines. The compound's efficacy was assessed using the MTT assay across several human cancer cell lines, including:

Cell LineIC50 (µM)
HepG2 (Liver Cancer)25
MCF-7 (Breast Cancer)30
PC-3 (Prostate Cancer)20
HCT116 (Colorectal Cancer)28

The results indicate that the compound exhibits moderate to high cytotoxicity against these cancer cell lines, making it a promising candidate for further development in cancer therapy.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Chlamydia Inhibition : A study reported that derivatives of this compound effectively reduced chlamydial inclusion numbers and altered the morphology of infected cells, indicating a mechanism that disrupts pathogen replication.
  • Anticancer Efficacy : Research showed that treatment with this compound led to significant apoptosis in cancer cells, supported by increased levels of pro-apoptotic markers and decreased cell viability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.